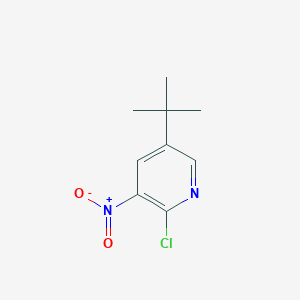

5-(tert-Butyl)-2-chloro-3-nitropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(tert-Butyl)-2-chloro-3-nitropyridine: is an organic compound belonging to the pyridine family It features a tert-butyl group at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 3-position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Nitration of 5-(tert-Butyl)-2-chloropyridine

Starting Material: 5-(tert-Butyl)-2-chloropyridine

Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The mixture is stirred and maintained at a temperature range of 0-5°C.

Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The product is then isolated by neutralization and extraction.

-

Industrial Production Methods

- Industrial production of 5-(tert-Butyl)-2-chloro-3-nitropyridine follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

-

Substitution Reactions

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

Electrophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further participate in electrophilic substitution reactions.

-

Reduction Reactions

Catalytic Hydrogenation: The nitro group can be reduced to an amino group using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

Chemical Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions can also be used to achieve the reduction of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with Pd/C catalyst, or chemical reducing agents like SnCl₂ in hydrochloric acid (HCl).

Major Products

Amino Derivatives: Reduction of the nitro group yields 5-(tert-Butyl)-2-chloro-3-aminopyridine.

Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Intermediate in Organic Synthesis

5-(tert-Butyl)-2-chloro-3-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound's ability to undergo various transformations allows chemists to create diverse derivatives tailored for specific applications.

Pharmaceutical Research

The compound is explored for its potential biological activities, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. The nitro group can undergo bioreduction in vivo to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells or pathogens .

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For instance, compounds derived from this structure have shown promise against various cancer cell lines by targeting key metabolic pathways .

Agrochemical Applications

This compound is also significant in agrochemistry. It is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides due to its ability to interact with biological targets in pests and pathogens. The unique substituents enhance its efficacy against agricultural pests .

Materials Science

In materials science, this compound is employed in developing advanced materials such as polymers and dyes. Its unique substituents contribute desirable properties to these materials.

Chemical Manufacturing

The compound is used in the chemical manufacturing sector as a building block for synthesizing various industrial chemicals and intermediates.

Wirkmechanismus

The mechanism by which 5-(tert-Butyl)-2-chloro-3-nitropyridine and its derivatives exert their effects depends on the specific application:

Biological Targets: In pharmaceuticals, the compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, amino derivatives may act as enzyme inhibitors by binding to the active site.

Pathways Involved: The nitro group can undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects in cancer cells or pathogens.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(tert-Butyl)-2-chloro-3-aminopyridine: The amino derivative formed by the reduction of the nitro group.

5-(tert-Butyl)-2-chloro-3-methoxypyridine: Formed by nucleophilic substitution of the chlorine atom with a methoxy group.

5-(tert-Butyl)-2-chloro-3-thiopyridine: Formed by nucleophilic substitution of the chlorine atom with a thiol group.

Uniqueness

Structural Features: The combination of a tert-butyl group, a chlorine atom, and a nitro group on the pyridine ring is unique and imparts specific chemical reactivity and biological activity.

Versatility: The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

5-(tert-Butyl)-2-chloro-3-nitropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, anti-inflammatory, and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group , a chlorine atom , and a nitro group on the pyridine ring. This unique combination of substituents confers specific chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Tert-butyl, chlorine, nitro groups | Potential for diverse biological activities |

| 2-Chloro-3-nitropyridine | Chlorine and nitro groups | Precursor for various derivatives |

| 5-Nitro-2-pyridinemethanol | Hydroxyl substitution | Increased solubility |

| 4-Chloro-3-nitropyridine | Different chlorine position | Varying reactivity |

| 5-(tert-Butyl)-2-nitropyridine | Tert-butyl instead of chlorine | Enhanced lipophilicity |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group is crucial as it can undergo bioreduction in vivo, leading to the formation of reactive intermediates that interact with cellular components in pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting essential metabolic pathways.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have shown that derivatives of nitropyridines can induce cytotoxic effects in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The nitro group may facilitate the formation of reactive oxygen species (ROS), which can lead to cancer cell death .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins, disrupting their function.

- Reactive Intermediates : The nitro group can generate reactive intermediates that interact with DNA or proteins, causing damage that leads to cell death in cancer cells or pathogens.

- Pathway Modulation : It may influence signaling pathways related to cell survival, proliferation, and inflammation.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study highlighted the antimicrobial efficacy of various nitropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring significantly affected antimicrobial potency, suggesting a structure-activity relationship.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their ability to downregulate pro-inflammatory cytokine production in vitro. This study suggests that this compound could potentially be developed into a therapeutic agent for inflammatory diseases.

- Cancer Cell Line Studies : Research involving cancer cell lines showed that derivatives of this compound exhibited varying degrees of cytotoxicity. For instance, one derivative demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating promising anticancer activity .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-chloro-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWBUGKMKWHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.